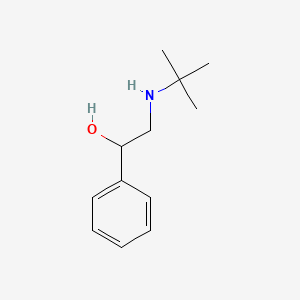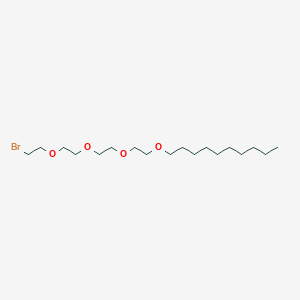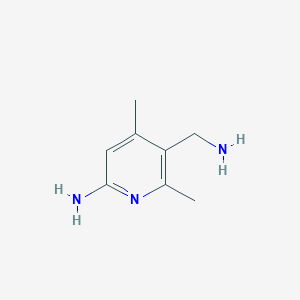
4-Isobutylcatechol
Descripción general
Descripción
4-Isobutylcatechol is a chemical compound that is used in various applications. It is also known as 4-tert-Butylcatechol .
Synthesis Analysis
The synthesis of 4-Isobutylcatechol is associated with the biodegradation of ibuprofen. Isobutylcatechol is formed from the upper ibuprofen biodegradation pathway and is converted by 4-isobutylcatechol 2,3 dioxygenase to 5-isobutyl-2-hydroxymuconate semialdehyde .Molecular Structure Analysis
The molecular structure of 4-Isobutylcatechol is similar to that of 4-tert-Butylcatechol. The molecular weight is 166.2170 .Chemical Reactions Analysis
4-Isobutylcatechol is involved in the degradation pathway of ibuprofen. It is converted by 4-isobutylcatechol 2,3 dioxygenase to 5-isobutyl-2-hydroxymuconate semialdehyde .Aplicaciones Científicas De Investigación
Analytical Applications in HPLC Methods
4-Isobutylcatechol has been referenced in the context of high-performance liquid chromatography (HPLC) methods. Almási, Fischer, and Perjési (2006) describe a simple and rapid ion-pair HPLC method for the simultaneous quantitation of 4-nitrophenol and its conjugates, highlighting the versatility of HPLC techniques in analyzing compounds similar to 4-isobutylcatechol (Almási, Fischer, & Perjési, 2006).
Role in Depigmentation
Studies have found that 4-isobutylcatechol acts as a potent depigmenting agent. Adams, Main, and Marsden (1975) and Bleehen (1975) both conducted studies indicating the efficacy of 4-isobutylcatechol in treating hypermelanosis. These studies showed a loss of melanocytes in treated areas without affecting other skin cells, suggesting its use in topical therapies (Adams, Main, & Marsden, 1975); (Bleehen, 1975).
Effect on Protein Biosynthesis in Melanoma Cells
The impact of 4-isobutylcatechol on protein biosynthesis in mouse melanoma cells has been explored by Sugano et al. (1975). They found that it notably inhibits protein synthesis in melanoma cells, providing insights into its potential therapeutic applications in melanoma treatment (Sugano, Sugano, Jimbow, & Fitzpatrick, 1975).
Environmental Degradation Studies
Research by Murdoch and Hay (2005) discusses the degradation of ibuprofen, a compound structurally related to 4-isobutylcatechol. They isolated a bacterial strain capable of using ibuprofen as an energy source, contributing to environmental bioremediation studies (Murdoch & Hay, 2005).
Biosynthesis of Related Compounds
A study by Pinto et al. (2010) on Piper peltatum, a plant used for treating malaria and inflammation, sheds light on the production of 4-nerolidylcatechol, a compound related to 4-isobutylcatechol. This research provides insights into the cultivation and harvesting of plants for the optimal yield of beneficial compounds (Pinto, Chaves, Dos Santos, Nunez, Tadei, & Pohlit, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-methylpropyl)benzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6-7,11-12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFSBJHIZZZKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297831 | |
| Record name | 4-(2-Methylpropyl)-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutylcatechol | |
CAS RN |
18372-41-3 | |
| Record name | 4-(2-Methylpropyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18372-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylpropyl)-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



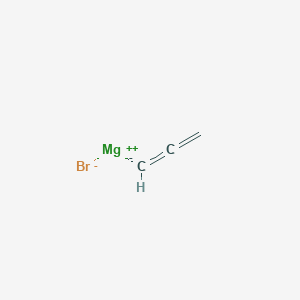
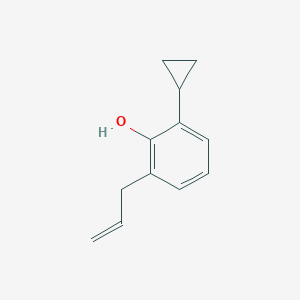
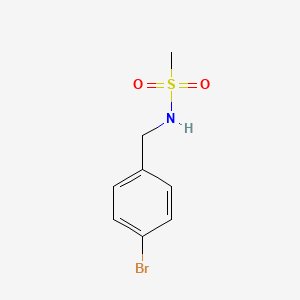

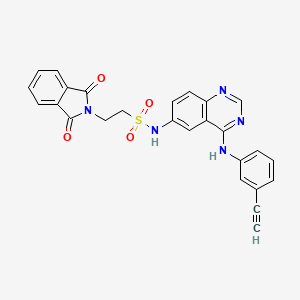
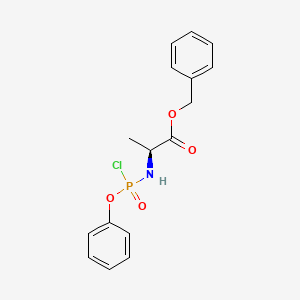

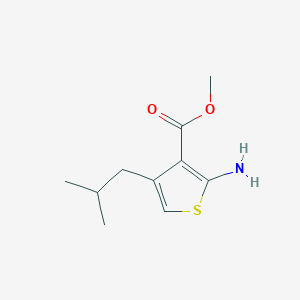
![Hexanamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-6-[2-[2-[(6-iodohexyl)oxy]ethoxy]ethoxy]-](/img/structure/B3248118.png)
